

Application Notes and Protocols for Oral Gavage Administration of L-168049

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For Researchers, Scientists, and Drug Development Professionals

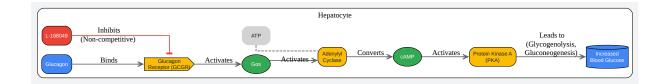
Introduction

L-168049 is a potent, selective, and orally active non-peptidyl antagonist of the glucagon receptor (GCGR).[1] It functions as a non-competitive antagonist, making it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of glucagon and for the preclinical assessment of glucagon receptor blockade in metabolic diseases such as type 2 diabetes.[1][2] These application notes provide a comprehensive guide for the preparation and oral gavage administration of **L-168049** in a research setting, with a focus on rodent models.

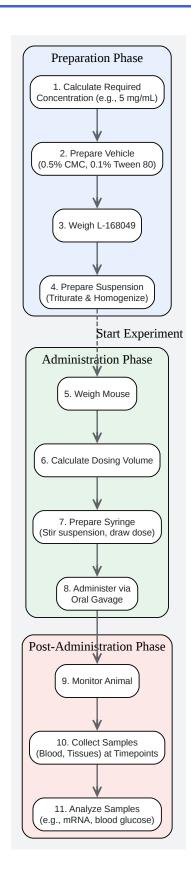
Mechanism of Action

L-168049 exerts its effects by binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR). Unlike glucagon, which binds to the extracellular domain, **L-168049** is believed to interact with the transmembrane core of the receptor.[2] This non-competitive binding inhibits the conformational change necessary for receptor activation, thereby blocking the downstream signaling cascade.[2] Specifically, **L-168049** inhibits glucagon-stimulated adenylyl cyclase activity, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This blockade of the glucagon signaling pathway effectively suppresses glucagon-induced hepatic glucose production.[1]









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- 2. Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
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